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Introduction

Ubiquitin-specific protease 28 (USP28) is a deubiquitinase (DUB) that has emerged as a
significant target in drug development, particularly in oncology. USP28 plays a critical role in
regulating the stability of several key oncoproteins, including c-MYC, and is involved in the DNA
damage response (DDR) pathway.[1][2] Its aberrant expression is linked to various cancers,
making it an attractive therapeutic target.[1] Lentiviral-mediated short hairpin RNA (shRNA) is a
powerful and widely used technique for achieving stable, long-term gene silencing in a variety
of cell types, including primary and non-dividing cells.[3][4] This document provides detailed
protocols for the knockdown of USP28 using a lentiviral shRNA approach, methods for
validation, and an overview of its key signaling pathways.

Key Signaling Pathways Involving USP28

USP28 is a central regulator in multiple cellular signaling cascades, primarily through its
function of removing ubiquitin from substrate proteins, thereby saving them from proteasomal
degradation.

1. Regulation of c-MYC Stability: USP28 is a key stabilizer of the oncoprotein c-MYC. It
counteracts the action of the E3 ubiquitin ligase FBXW?7, which targets c-MYC for degradation.
[5] By deubiquitinating c-MYC, USP28 enhances its stability and promotes cell proliferation.
This makes the USP28/c-MYC axis a critical pathway in many cancers.[2]

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b15141407?utm_src=pdf-interest
https://pubs.acs.org/doi/10.1021/jacs.5c01889
https://elifesciences.org/articles/71596
https://pubs.acs.org/doi/10.1021/jacs.5c01889
https://www.genuinbiotech.com/lentiviral-shrna-knockdown-custom-service
https://en.vectorbuilder.com/resources/vector-system/pLV_shRNA_U6.html
https://www.mdpi.com/2073-4409/10/10/2652
https://elifesciences.org/articles/71596
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15141407?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

FBXW7
(E3 Ligase)

Ubiquitination

Regulation of c-MYC Stability

Stabilization

l Deubiquitination

Promotes

USP28
(Deubiquitinase)
Cell Proliferation
Degradati
egracation Proteasomal
Degradation
J

Click to download full resolution via product page

Caption: USP28 counteracts FBXW7-mediated ubiquitination to stabilize c-MYC.

2. DNA Damage Response (DDR): USP28 is also a crucial component of the DNA damage
response. Following DNA damage, USP28 is phosphorylated and activated by ATM kinase.[5] It
then stabilizes key DDR proteins such as 53BP1 and Claspin, facilitating cell cycle checkpoint

control and DNA repair.[1][5]
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Caption: USP28 is activated by ATM to stabilize DDR proteins for cell cycle control.

Experimental Protocols

This section provides a comprehensive workflow for USP28 knockdown, from lentivirus
production to validation.
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viral-mediated knockdown of USP28.

Protocol 1: Lentivirus Production in HEK293T Cells

© 2025 BenchChem. All rights reserved.

4/12

Tech Support


https://www.benchchem.com/product/b15141407?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15141407?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

This protocol describes the generation of high-titer lentiviral particles using HEK293T cells.[6]

[7]
Materials:

HEK?293T cells

e« DMEM with 10% FBS
 Lentiviral vector with USP28 shRNA (pLKO.1 backbone is common)

 Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G for 2nd generation; or equivalent
3rd generation plasmids)

o Transfection reagent (e.g., PEI, FUGENE 6, or Calcium Phosphate)[6][8]
e Serum-free medium (e.g., Opti-MEM)

e 0.45 pm syringe filter

» Ultracentrifuge (optional, for concentration)

Procedure:

o Cell Seeding: 24 hours before transfection, seed HEK293T cells in a 10 cm dish so they
reach 70-80% confluency on the day of transfection.[7]

o DNA Preparation: In a sterile tube, prepare the DNA mixture. For a 10 cm dish, use:
o 10 pg of pLKO.1-shUSP28 plasmid
o 7.5 ug of psPAX2 packaging plasmid
o 2.5 pug of pMD2.G envelope plasmid

» Transfection:

o Dilute the DNA mixture in 500 pL of serum-free medium.
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o In a separate tube, dilute the transfection reagent according to the manufacturer's protocol
in 500 pL of serum-free medium.

o Combine the DNA and transfection reagent solutions, mix gently, and incubate at room
temperature for 15-20 minutes.[6]

o Add the transfection complex dropwise to the HEK293T cells. Gently swirl the plate to
distribute.

 Incubation: Incubate the cells at 37°C in a CO2 incubator. After 4-6 hours, replace the
medium with fresh, pre-warmed DMEM with 10% FBS to remove the transfection reagent.[8]

e Virus Harvest:

o At 48 hours post-transfection, collect the supernatant containing the viral particles into a
sterile 50 mL conical tube.[6]

o Add fresh media to the cells and return them to the incubator.

o At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour
collection.

« Filtration: Centrifuge the collected supernatant at 500 x g for 5 minutes to pellet cell debris.
[8] Filter the supernatant through a 0.45 um syringe filter to remove any remaining cells.[6]
The filtered supernatant can be used directly or concentrated.

o (Optional) Concentration: For higher titers, concentrate the virus by ultracentrifugation (e.g.,
at 25,000 rpm for 90 minutes) and resuspend the viral pellet in a small volume of PBS or
serum-free medium.

» Aliquoting and Storage: Aliquot the virus and store at -80°C. Avoid repeated freeze-thaw
cycles.

Protocol 2: Lentiviral Transduction of Target Cells

Materials:

e Target cells (e.g., MDA-MB-231, A431, H1975)
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Complete growth medium for target cells

Lentiviral particles (from Protocol 1)

Polybrene (hexadimethrine bromide)

Puromycin (if the lentiviral vector contains a puromycin resistance gene)

Procedure:

o Cell Seeding: Seed target cells in a 6-well plate such that they are 50-60% confluent on the
day of transduction.

e Transduction:

o Prepare transduction medium by adding Polybrene to the complete growth medium at a
final concentration of 4-8 pg/mL. Polybrene enhances transduction efficiency by
neutralizing charge repulsion.

o Remove the old medium from the cells and add 1-2 mL of the transduction medium.

o Add the desired amount of lentiviral supernatant (Multiplicity of Infection, MOI, should be
optimized for each cell line). Start with a range of dilutions.

o Incubate the cells at 37°C for 24 hours.

e Medium Change: After 24 hours, remove the virus-containing medium and replace it with
fresh complete growth medium.

e Selection of Transduced Cells:

o 48 hours post-transduction, begin selection by adding puromycin to the medium. The
optimal concentration of puromycin must be determined beforehand by generating a kill
curve for the specific target cell line.

o Replace the medium with fresh puromycin-containing medium every 2-3 days until non-
transduced control cells are all dead.
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o Expand the surviving pool of stably transduced cells for subsequent experiments.

Protocol 3: Validation of USP28 Knockdown

A. Quantitative PCR (qPCR) for mRNA Level Analysis

RNA Extraction: Extract total RNA from both the USP28 knockdown cells and control
(scrambled shRNA) cells using a commercial kit (e.g., TRIzol or RNeasy Kit).

cDNA Synthesis: Synthesize cDNA from 1 pg of total RNA using a reverse transcription Kkit.

gPCR Reaction: Set up the gPCR reaction using a SYBR Green master mix with primers
specific for USP28 and a housekeeping gene (e.g., GAPDH, ACTB).

Analysis: Calculate the relative expression of USP28 mRNA using the AACt method,
normalizing to the housekeeping gene and comparing to the scrambled shRNA control.

. Western Blot for Protein Level Analysis

Protein Lysate Preparation: Lyse the USP28 knockdown and control cells in RIPA buffer
supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or
Bradford assay.

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 pg) onto an SDS-PAGE gel.
After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:
o Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
o Incubate the membrane with a primary antibody against USP28 overnight at 4°C.

o Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour
at room temperature.

o Detect the signal using an ECL substrate.
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e Analysis: Re-probe the blot with an antibody for a loading control (e.g., a-tubulin, B-actin, or

GAPDH) to ensure equal protein loading.[9] Quantify band intensities to determine the

percentage of knockdown.

Data Presentation

Table 1: Validated shRNA Sequences for USP28

Knockdown

Target Sequence

Target Gene shRNA ID Source
(5'->37)
GCACAGAAGTTCGT

Human USP28 shUSP28-1 [10]
TGTCATA
GACTGAAGATCATC

Human USP28 shUSP28-2 [10]
CATTAAT
TTCTCCGAACGTGT

Control Scrambled [10]
CACGT

Table 2: Expected Phenotypic and Molecular Effects of

USP28 Knockdown
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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